N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that contribute to its biological activity. The compound's CAS Number is 1172359-57-7, and it has a molecular formula of CHNOS with a molecular weight of 328.4 g/mol .
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen and sulfur in its structure. It exhibits characteristics typical of compounds used in pharmaceutical applications, particularly in antibacterial and antifungal research .
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves several synthetic steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively documented in the available literature .
The molecular structure of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide includes:
The compound can be represented by its canonical SMILES notation: CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
.
The molecular weight (328.4 g/mol), along with its empirical formula (CHNOS), provides insight into its chemical behavior and reactivity .
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
These reactions are significant for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is hypothesized to involve:
Data supporting these mechanisms often come from biological assays that evaluate the compound's efficacy against specific pathogens or cellular models .
While specific physical properties such as density and boiling point are not readily available for this compound, general properties can be inferred based on similar compounds:
The chemical properties include:
Relevant data on these properties would typically be gathered through experimental characterization techniques such as NMR spectroscopy or mass spectrometry .
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide shows promise in several scientific applications:
The ongoing research into compounds like N-(5-((2-((furan-2-yimethyl)amino)-2-oxtoylthio)-1,3,4-thiadiazol - 21 - yl - 31 - methoxy - 11 - methyl - 11H - pyrazole - 41 - carboxamide indicates a growing interest in their therapeutic potential across various fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: